molecular formula C20H24N2O2 B12603399 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane CAS No. 874918-38-4

2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane

Cat. No.: B12603399
CAS No.: 874918-38-4
M. Wt: 324.4 g/mol
InChI Key: QEPSETNZOOOABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane is a bicyclic organic compound characterized by its unique structure, which includes two methoxyphenyl groups attached to a diazabicyclo[2.2.2]octane core. This compound is known for its nucleophilic properties and is widely used in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane typically involves the reaction of 4-methoxybenzyl chloride with 1,4-diazabicyclo[2.2.2]octane (DABCO) under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically isolated by distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane involves its nucleophilic properties. The compound acts as a nucleophile in various reactions, attacking electrophilic centers in substrates. This nucleophilicity is attributed to the presence of the diazabicyclo[2.2.2]octane core, which stabilizes the transition state and facilitates the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane is unique due to the presence of methoxyphenyl groups, which enhance its reactivity and provide additional functionalization sites. This makes it more versatile in various chemical reactions compared to its simpler counterparts.

Properties

CAS No.

874918-38-4

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

2,3-bis(4-methoxyphenyl)-2,3-diazabicyclo[2.2.2]octane

InChI

InChI=1S/C20H24N2O2/c1-23-19-11-7-17(8-12-19)21-15-3-5-16(6-4-15)22(21)18-9-13-20(24-2)14-10-18/h7-16H,3-6H2,1-2H3

InChI Key

QEPSETNZOOOABI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3CCC(N2C4=CC=C(C=C4)OC)CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.